Regiochemical Differentiation: 4-Piperidinyl vs. 3-Piperidinyl Isomer
The most direct comparator is the positional isomer, 2-(piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride (CAS 1820712-33-1). While the molecular formula and weight are identical (C8H11ClF3N3O, MW 257.64), the different point of attachment of the piperidine ring fundamentally alters the spatial presentation of the basic amine. This difference is not trivial; it leads to distinct molecular topologies that can significantly impact binding affinity to biological targets and molecular recognition in supramolecular chemistry. The commercially available 4-yl target compound is a key intermediate for generating kinase inhibitor libraries, whereas the 3-yl isomer's altered angle often leads to divergent SAR profiles .
| Evidence Dimension | Regiochemistry (Piperidine Attachment Point) |
|---|---|
| Target Compound Data | Piperidine attached at the 4-position (para to the oxadiazole linkage). |
| Comparator Or Baseline | 2-(piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride (CAS 1820712-33-1). Piperidine attached at the 3-position (meta). |
| Quantified Difference | Positional isomerism results in a distinct dihedral angle and spatial separation between the piperidine basic center and the oxadiazole plane. Quantitative binding data not available in a single published head-to-head study for this pair. |
| Conditions | Structural analysis (InChI Key comparison: LOWZTFZHWGDCRF for 3-yl isomer); SMILE: Cl.FC(F)(F)C1=NN=C(C2CCCNC2)O1 for 3-yl vs. Cl.FC(F)(F)C1=NN=C(C2CCNCC2)O1 for 4-yl target. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for SAR reproducibility; the 4-piperidinyl isomer presents the amine for functionalization in a geometry that is preferred for many reported CNS and kinase inhibitor pharmacophore models.
